molecular formula C9H8O B1237864 cis-Cinnamaldehyde CAS No. 57194-69-1

cis-Cinnamaldehyde

Cat. No. B1237864
CAS RN: 57194-69-1
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-DAXSKMNVSA-N
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Description

Cis-Cinnamaldehyde, also known as (Z)-Cinnamaldehyde, is a less common isomer of cinnamaldehyde, the compound that gives cinnamon its flavor and odor . It is a yellow oily liquid and is more viscous than water .


Synthesis Analysis

Cinnamaldehyde has been synthesized via the aldol condensation of benzaldehyde and acetaldehyde as early as the 1830s . Another method involves the reaction of aryl bromides with 3,3-diacetoxypropene, catalyzed by a palladium–tetraphosphine complex . A patent also describes a synthesis method involving the condensation reaction of benzaldehyde and acetaldehyde under the catalysis of solid super base .


Molecular Structure Analysis

Cis-Cinnamaldehyde contains a total of 18 bonds; 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde . It consists of 8 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .


Chemical Reactions Analysis

As an unsaturated aldehyde, cinnamaldehyde exhibits interesting chemical properties. It is susceptible to reactions that involve the carbonyl group (-CHO), such as nucleophilic addition reactions, as well as reactions at the carbon-carbon double bond, such as hydrogenation . It also undergoes reactions with alkaline peroxide to form cinnamaldehyde epoxide, which is then slowly cleaved to benzaldehyde .


Physical And Chemical Properties Analysis

Cis-Cinnamaldehyde has a molar mass of 132.16 g/mol . It is a yellow oily liquid with a density of 1.0436 g/cm3 . It is slightly soluble in water but soluble in ether and chloroform .

Scientific Research Applications

Antioxidant Properties

cis-Cinnamaldehyde: has been recognized for its potent antioxidant properties. It acts by scavenging free radicals and protecting the body from oxidative stress, which can lead to chronic diseases . This compound is being studied for its potential to prevent or treat conditions caused by oxidative damage, such as heart disease, diabetes, and neurodegenerative disorders.

Cardioprotective Effects

Research has indicated that cis-Cinnamaldehyde may offer cardioprotective benefits. It can potentially improve heart health by reducing inflammation, preventing the oxidation of low-density lipoprotein (LDL), and enhancing endothelial function . These properties suggest that it could be used in the prevention and management of cardiovascular diseases.

Anti-inflammatory Activity

The anti-inflammatory activity of cis-Cinnamaldehyde is another area of interest. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which play a role in various inflammatory conditions . This makes it a candidate for the development of new anti-inflammatory drugs or supplements.

Anti-obesity Effects

Studies have explored the use of cis-Cinnamaldehyde in combating obesity. It appears to influence fat metabolism and can reduce the accumulation of body fat . Its potential to modulate lipid profiles and enhance weight loss is being investigated, which could lead to new treatments for obesity and related metabolic disorders.

Anticancer Potential

cis-Cinnamaldehyde: has shown promise in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . Its mechanisms of action include disrupting the cell cycle and affecting various signaling pathways involved in cancer progression.

Antibacterial and Antibiotic-Potentiating Activities

The compound has been found to possess significant antibacterial properties, particularly against drug-resistant bacteria . It can also enhance the efficacy of certain antibiotics, making it a valuable ally in the fight against antibiotic resistance. This opens up possibilities for its use as an adjuvant in antibiotic therapy .

Mechanism of Action

Target of Action

cis-Cinnamaldehyde, also known as (Z)-cinnamaldehyde, has been found to interact with several targets in the body. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In the context of cancer, it has been shown to interact with targets such as CDK2, MDM2, KRAS, PIK3R1, CDH1, and ESR1 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation .

Mode of Action

cis-Cinnamaldehyde interacts with its targets in a number of ways. It inhibits the NF-κB pathway, which plays a key role in regulating the immune response to infection . It also disrupts bacterial cells and induces apoptosis in cancer cells . In the context of cancer, it has been shown to inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis .

Biochemical Pathways

cis-Cinnamaldehyde affects several biochemical pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In cancer, it has been found to be involved in the neuroactive ligand-receptor interaction, PI3K-Akt signaling pathway, PPAR signaling pathway, cAMP signaling pathway, NF-kappa B signaling pathway, and other pathways closely related to cancer .

Pharmacokinetics

It is known that the compound is present in cinnamomum cassia and other species, providing diverse sources for varying chemical properties and therapeutic effects .

Result of Action

cis-Cinnamaldehyde has a broad range of effects at the molecular and cellular level. It has been shown to induce apoptosis in cancer cells, disrupt bacterial cells, and modulate pro-inflammatory mediators . It enhances metabolic health by improving glucose uptake and insulin sensitivity and offers cardiovascular protection through its anti-inflammatory and lipid-lowering effects . Additionally, it promotes autophagy in kidney disease management .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-Cinnamaldehyde. For instance, due to the instability of cinnamaldehyde in the environment, researchers have tried to improve its stability and bioavailability by various means . .

Future Directions

Research on cis-Cinnamaldehyde is ongoing, with studies focusing on its synthesis and evaluation for various applications. For instance, carbon−coated Ni−Fe alloy catalysts have been synthesized and evaluated for the hydrogenation of cinnamaldehyde . This research sheds light on the significance of the carbon layer in bimetallic catalysts and provides valuable insights for designing efficient catalysts for hydrogenation processes .

properties

IUPAC Name

(Z)-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRLNWUNMBNBZ-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020957
Record name (Z)-3-phenylprop-2-enal
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name (Z)-Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name (Z)-Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis-Cinnamaldehyde

CAS RN

57194-69-1
Record name cis-Cinnamaldehyde
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Record name cis-Cinnamaldehyde
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Record name (Z)-3-phenylprop-2-enal
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Record name CINNAMALDEHYDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name (Z)-Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Cinnamyl alcohol (270 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 1 hour. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 260 mg (yield: 97%) of the title compound as yellow oil.
Quantity
270 mg
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1 mL
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40 mg
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390 mg
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Yield
97%

Synthesis routes and methods II

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
Quantity
13.4 g
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reactant
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19 g
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13 g
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Synthesis routes and methods III

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
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reactant
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11.5 mmol
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15 mL
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15 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
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1.1 mL
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22 mL
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24.3 mg
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aqueous solution
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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